molecular formula C15H16ClNO3S B603786 4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide CAS No. 1374679-70-5

4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide

Cat. No.: B603786
CAS No.: 1374679-70-5
M. Wt: 325.8g/mol
InChI Key: GMZNVVBLSFZCDF-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. As part of the sulfonamide class, it serves as a valuable scaffold in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel bioactive molecules . Related benzenesulfonamide compounds are frequently investigated for their potential biological activities and are often characterized using techniques such as X-ray crystallography to understand their solid-state structure and hydrogen-bonding patterns, which influence their physicochemical properties . This product is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-chloro-3-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-11-3-5-12(6-4-11)10-17-21(18,19)13-7-8-14(16)15(9-13)20-2/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZNVVBLSFZCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzenesulfonyl chloride and 4-methylbenzylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chloro-3-methoxybenzenesulfonyl chloride is dissolved in an appropriate solvent like dichloromethane. To this solution, 4-methylbenzylamine is added dropwise with continuous stirring. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to form amines under specific conditions using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Phenolic Derivatives: Formed from nucleophilic substitution reactions.

    Aldehydes and Carboxylic Acids: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Scientific Research Applications

The applications of 4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide can be categorized into several key areas:

Medicinal Chemistry

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research indicates that this compound may inhibit bacterial growth by interfering with folic acid synthesis. Related compounds have shown significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Anti-inflammatory Properties : Studies have suggested that sulfonamide derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Anticancer Potential : Investigations into similar sulfonamide compounds have revealed their ability to induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant anti-proliferative effects against breast cancer cell lines .

Enzyme Inhibition

  • Carbonic Anhydrase Inhibitors : Some derivatives of benzenesulfonamides have been studied for their inhibitory effects on carbonic anhydrases, which play crucial roles in various physiological processes. The selectivity of these compounds for different isoforms of the enzyme can lead to targeted therapeutic strategies .

Biological Probes

  • The compound has been explored as a molecular probe for studying biological pathways, particularly in enzyme inhibition assays. Its ability to bind selectively to specific enzymes allows researchers to investigate the underlying mechanisms of diseases .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study Focus Findings
Study on Antimicrobial EffectsInvestigated the antibacterial efficacy against various pathogensDemonstrated significant inhibition against Staphylococcus aureus with IC50 values indicating potent activity
Anticancer ResearchEvaluated the compound's effect on breast cancer cell linesInduced apoptosis in MDA-MB-231 cells with a notable increase in annexin V-FITC positivity
Enzyme Inhibition AssayAssessed inhibitory activity against carbonic anhydrasesCompounds showed selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

    Protein Binding: The compound can bind to proteins, altering their function and leading to therapeutic effects.

    Pathways Involved: The inhibition of folate synthesis pathways in microorganisms is a common mechanism for sulfonamide-based antimicrobial agents.

Comparison with Similar Compounds

Structural and Substituent Effects

Sulfonamide derivatives often exhibit varied biological and physicochemical properties depending on substituents. Key comparisons include:

Substituent Position and Electronic Effects
  • 4-Chloro-N-(4-methylbenzyl) Derivatives: Compound 3-chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide (CAS 646040-47-3, C₁₃H₁₁Cl₂NO₃S) shares a chloro and methoxy substitution pattern but lacks the 4-methylbenzyl group. Its molecular weight (332.2 g/mol) and logP (unreported) suggest moderate hydrophobicity, comparable to the target compound . This structural complexity may reduce solubility but improve binding affinity in biological targets compared to the simpler benzyl group in the target compound .
Functional Group Variations
  • N-Benzyl vs. N-Pyridinyl Substitutions :
    • 4-Chloro-3-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide replaces the 4-methylbenzyl group with a pyridinylmethyl moiety. The basic pyridine nitrogen could enhance water solubility and hydrogen-bonding capacity, contrasting with the hydrophobic 4-methylbenzyl group in the target compound .

Physicochemical Properties

Melting Points and Solubility
  • Compound 11 (): Melting point 177–180°C, attributed to its benzo[1,3]dioxol-5-ylmethylthio substituent, which enhances crystallinity. The target compound’s melting point is likely lower due to the less rigid 4-methylbenzyl group .
  • Pyridinyl Derivatives (): Melting points range from 73–94°C, reflecting reduced crystallinity from flexible side chains. The target compound’s methoxy group may similarly lower its melting point compared to halogen-rich analogs .
Pharmacokinetic Predictions
  • Lipinski’s Rule of Five :
    Sulfonamides like 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives () comply with Lipinski’s criteria (MW ≤ 500, clogP ≤ 5), suggesting good oral bioavailability. The target compound’s molecular weight (~340–360 g/mol) and moderate logP likely align with these guidelines, indicating favorable drug-likeness .

Biological Activity

4-Chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with a chloro and methoxy substituent on the aromatic ring, along with a N-(4-methylbenzyl) group. This structural configuration is essential for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit key enzymes involved in metabolic pathways, particularly those related to folate synthesis in microorganisms.
  • Protein Binding : The compound's structure enables it to bind to specific proteins, potentially altering their functions and contributing to its therapeutic effects .
  • Antimicrobial Activity : It demonstrates significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus, through inhibition of carbonic anhydrases (CAs), which are crucial for bacterial growth .

Antimicrobial Effects

Research indicates that this compound exhibits potent antimicrobial activity. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Klebsiella pneumoniae75

These values indicate that the compound is particularly effective against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. A study demonstrated that it can induce apoptosis in breast cancer cell lines such as MDA-MB-231. The following table highlights the IC50 values for various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-23122.04
MCF-734.00
HCT-11636.00

The ability to induce apoptosis suggests that this compound may serve as a potential therapeutic agent in cancer treatment by targeting cellular mechanisms involved in cell survival .

Case Studies and Research Findings

  • Carbonic Anhydrase Inhibition : A study focused on similar benzenesulfonamides revealed that derivatives exhibited selective inhibition of carbonic anhydrase IX (CA IX) over CA II, with IC50 values ranging from 10.93 to 25.06 nM. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy against tumors expressing CA IX .
  • Apoptosis Induction : In vitro assays showed that treatment with this compound significantly increased the percentage of annexin V-FITC-positive apoptotic cells compared to controls, indicating its potential role as an anticancer agent .
  • Antibacterial Efficacy : The compound was evaluated for antibacterial activity against various pathogens, demonstrating significant inhibition at concentrations as low as 50 µg/mL against S. aureus. Comparisons with standard antibiotics showed promising results, suggesting its utility in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide, and how are intermediates validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of 4-chloro-3-methoxybenzenesulfonyl chloride with 4-methylbenzylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Intermediate validation involves thin-layer chromatography (TLC) for purity checks and NMR spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) to confirm structural integrity. Mass spectrometry (MS) further verifies molecular weight .

Q. How can solubility and stability challenges be addressed during experimental handling?

  • Methodology : Solubility in polar solvents (e.g., DMSO or ethanol) is enhanced by the methoxy and sulfonamide groups. Stability studies under varying pH (e.g., 2–10) and temperatures (25–60°C) are conducted using high-performance liquid chromatography (HPLC) to monitor degradation. Lyophilization is recommended for long-term storage to prevent hydrolysis of the sulfonamide bond .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H^{1}\text{H} NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and methyl/methoxy groups (δ 2.3–3.8 ppm).
  • FT-IR : Confirms sulfonamide S=O stretching (~1350 cm1^{-1}) and N–H bending (~3300 cm1^{-1}).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., P21/c2_1/c space group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-sulfonation or dechlorination)?

  • Methodology :

  • Kinetic control : Lower reaction temperatures (0–5°C) reduce electrophilic substitution at the 4-chloro position.
  • Reagent stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine minimizes dimerization.
  • Inert atmosphere : Nitrogen gas prevents oxidation of the benzylamine group .
    • Validation : Reaction progress is monitored via gas chromatography-mass spectrometry (GC-MS) to detect side products like 4-chloro-3-methoxybenzenesulfonic acid .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in enzyme inhibition?

  • Methodology :

  • Analog synthesis : Replace the 4-methylbenzyl group with pyridinyl or fluorophenyl moieties to assess steric/electronic effects.
  • Enzyme assays : Test inhibitory activity against carbonic anhydrase or NLRP3 inflammasome using fluorescence-based kinetic assays (e.g., IC50_{50} determination).
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to catalytic sites .

Q. What strategies resolve discrepancies between crystallographic data and computational geometry optimizations?

  • Methodology :

  • DFT calculations : Compare B3LYP/6-311+G(d,p)-optimized structures with X-ray data (e.g., bond lengths ±0.02 Å).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π-π stacking) to explain packing anomalies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across in vitro vs. in silico models?

  • Methodology :

  • In vitro validation : Replicate assays (e.g., MIC tests for antimicrobial activity) under standardized conditions (pH 7.4, 37°C).
  • ADMET prediction : Use SwissADME to assess false positives from computational models (e.g., false permeability predictions due to the sulfonamide’s polarity) .

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